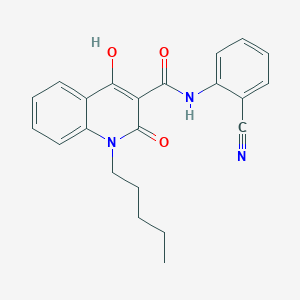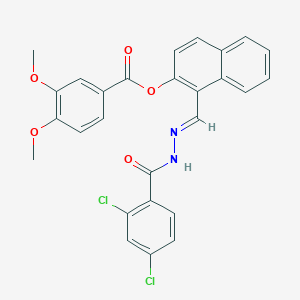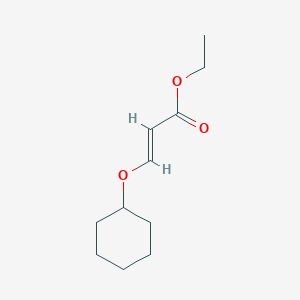
2-amino-4-(2-chlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(2-chlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyran ring substituted with amino, chlorophenyl, and thienyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-chlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate aromatic aldehyde, malononitrile, and thiophene derivative.
Knoevenagel Condensation: The aromatic aldehyde reacts with malononitrile in the presence of a base such as piperidine to form an intermediate.
Cyclization: The intermediate undergoes cyclization with the thiophene derivative under acidic or basic conditions to form the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-amino-4-(2-chlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for multiple points of functionalization.
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for the development of new pharmaceuticals. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In materials science, the compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4-(2-chlorophenyl)-6-(2-furyl)-4H-pyran-3,5-dicarbonitrile: Similar structure but with a furan ring instead of a thiophene ring.
2-amino-4-(2-bromophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the thienyl group in 2-amino-4-(2-chlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile imparts unique electronic properties that can enhance its reactivity and interaction with biological targets. The combination of amino, chlorophenyl, and thienyl groups also provides a distinctive scaffold for further chemical modifications.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Eigenschaften
Molekularformel |
C17H10ClN3OS |
|---|---|
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
2-amino-4-(2-chlorophenyl)-6-thiophen-2-yl-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H10ClN3OS/c18-13-5-2-1-4-10(13)15-11(8-19)16(14-6-3-7-23-14)22-17(21)12(15)9-20/h1-7,15H,21H2 |
InChI-Schlüssel |
HMGADZFFSFELRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2C(=C(OC(=C2C#N)N)C3=CC=CS3)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2-Oxo-2-phenylethyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11999429.png)
![1,4-Dioxaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11999434.png)


![5-(4-tert-butylphenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11999463.png)
![9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999467.png)





